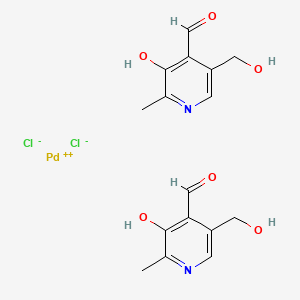
Palladium, dichlorobispyridoxal-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dichlorobispyridoxal- is a coordination compound involving palladium and pyridoxal ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palladium, dichlorobispyridoxal- typically involves the reaction of palladium salts with pyridoxal ligands under controlled conditions. One common method includes dissolving palladium chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding pyridoxal ligands to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of palladium complexes often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
Palladium, dichlorobispyridoxal- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions involving palladium complexes are also common, where reducing agents convert the palladium center to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) or palladium(II) species .
Applications De Recherche Scientifique
Palladium, dichlorobispyridoxal- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which palladium, dichlorobispyridoxal- exerts its effects involves the coordination of the palladium center with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the desired transformations. In biological systems, the compound can interact with DNA and proteins, leading to cytotoxic effects that are useful in anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro-bis(pyrazole)palladium(II): This compound is similar in structure but involves pyrazole ligands instead of pyridoxal.
Dichloro-bis(3,5-dimethylpyrazol-1-yl)palladium(II): Another related compound with dimethylpyrazol ligands.
Uniqueness
Palladium, dichlorobispyridoxal- is unique due to the presence of pyridoxal ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASCSRRLACYJC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O6Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84206-78-0 |
Source


|
| Record name | Dichlorobispyridoxalpalladium (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













